1-(4,6-Difluorobenzo[d]thiazol-2-yl)azetidin-3-yl 3-(3,5-dimethylisoxazol-4-yl)propanoate
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Overview
Description
1-(4,6-Difluorobenzo[d]thiazol-2-yl)azetidin-3-yl 3-(3,5-dimethylisoxazol-4-yl)propanoate is a synthetic organic compound that combines several functional groups, including a benzothiazole, an azetidine, and an isoxazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4,6-Difluorobenzo[d]thiazol-2-yl)azetidin-3-yl 3-(3,5-dimethylisoxazol-4-yl)propanoate typically involves multi-step organic reactions. A common synthetic route might include:
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Formation of the Benzothiazole Moiety:
- Starting with a fluorinated aniline derivative, the benzothiazole ring can be formed through a cyclization reaction with sulfur and a suitable oxidizing agent.
- Reaction conditions: Elevated temperatures (150-200°C) and the presence of a catalyst such as iodine.
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Synthesis of the Azetidine Ring:
- The azetidine ring can be synthesized via a cyclization reaction involving a suitable amine and an epoxide.
- Reaction conditions: Mild temperatures (50-100°C) and the use of a base such as sodium hydride.
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Coupling with the Isoxazole Derivative:
- The final step involves coupling the azetidine intermediate with the isoxazole derivative using esterification or amidation reactions.
- Reaction conditions: Room temperature to moderate heating (25-80°C) and the use of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions: 1-(4,6-Difluorobenzo[d]thiazol-2-yl)azetidin-3-yl 3-(3,5-dimethylisoxazol-4-yl)propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized at the azetidine ring or the isoxazole moiety using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can target the benzothiazole ring or the ester linkage, using reagents such as lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the fluorinated positions of the benzothiazole ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; conditions: room temperature to mild heating.
Reduction: Lithium aluminum hydride, sodium borohydride; conditions: low temperatures (0-25°C).
Substitution: Nucleophiles like amines or thiols, electrophiles like alkyl halides; conditions: room temperature to moderate heating.
Major Products:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzothiazoles or azetidines.
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Employed in the development of new materials with specific electronic or photonic properties.
Biology and Medicine:
- Investigated for its potential as a pharmaceutical intermediate.
- Studied for its biological activity, including antimicrobial and anticancer properties.
Industry:
- Utilized in the production of specialty chemicals and advanced materials.
- Potential applications in the development of new polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(4,6-Difluorobenzo[d]thiazol-2-yl)azetidin-3-yl 3-(3,5-dimethylisoxazol-4-yl)propanoate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The benzothiazole and isoxazole moieties can engage in hydrogen bonding, hydrophobic interactions, and π-π stacking with target proteins, influencing their function.
Comparison with Similar Compounds
1-(4,6-Difluorobenzo[d]thiazol-2-yl)azetidin-3-ol: Similar structure but lacks the isoxazole moiety.
3-(3,5-Dimethylisoxazol-4-yl)propanoic acid: Contains the isoxazole moiety but lacks the benzothiazole and azetidine rings.
Uniqueness: 1-(4,6-Difluorobenzo[d]thiazol-2-yl)azetidin-3-yl 3-(3,5-dimethylisoxazol-4-yl)propanoate is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. The presence of both fluorinated benzothiazole and isoxazole moieties enhances its potential for diverse applications in medicinal chemistry and materials science.
This compound’s unique structure allows for specific interactions with biological targets, making it a valuable candidate for further research and development in various scientific fields.
Properties
IUPAC Name |
[1-(4,6-difluoro-1,3-benzothiazol-2-yl)azetidin-3-yl] 3-(3,5-dimethyl-1,2-oxazol-4-yl)propanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17F2N3O3S/c1-9-13(10(2)26-22-9)3-4-16(24)25-12-7-23(8-12)18-21-17-14(20)5-11(19)6-15(17)27-18/h5-6,12H,3-4,7-8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CIJQLPCAEOQAAQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)CCC(=O)OC2CN(C2)C3=NC4=C(C=C(C=C4S3)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17F2N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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